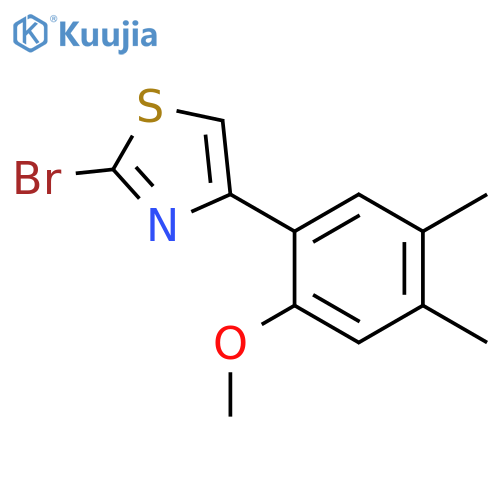Cas no 1225790-45-3 (2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)

1225790-45-3 structure
商品名:2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole
CAS番号:1225790-45-3
MF:C12H12BrNOS
メガワット:298.198781013489
CID:5206602
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole
- 2-Bromo-4-(2-methoxy-4,5-dimethyl-phenyl)-thiazole
-
- インチ: 1S/C12H12BrNOS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3
- InChIKey: PCZNRLOKCVOXMT-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)C1C(=CC(C)=C(C)C=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 50.4
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM489621-1g |
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole |
1225790-45-3 | 97% | 1g |
$505 | 2023-01-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607927-1g |
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole |
1225790-45-3 | 97% | 1g |
¥3535.0 | 2023-04-04 |
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
1225790-45-3 (2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole) 関連製品
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量